molecular formula C18H18N4O2S B11008478 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11008478
M. Wt: 354.4 g/mol
InChI Key: RYYHKWQFQHFOHM-UHFFFAOYSA-N
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Description

The compound N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a hybrid molecule featuring a 1,2-dihydroquinoline-4-carboxamide core linked to a 1,3,4-thiadiazole ring substituted with a cyclohexyl group at the 5-position. This scaffold combines the planar aromaticity of the quinoline moiety with the heterocyclic diversity of the thiadiazole ring, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry. Its synthesis typically involves EDCI/HOBt-mediated coupling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with thiadiazol-2-amine derivatives, as reported for analogous compounds .

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C18H18N4O2S/c23-15-10-13(12-8-4-5-9-14(12)19-15)16(24)20-18-22-21-17(25-18)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,23)(H,20,22,24)

InChI Key

RYYHKWQFQHFOHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic route to prepare this compound involves several steps. One common approach is as follows:

    Synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid: This intermediate is prepared through suitable reactions.

    Formation of the Thiadiazole Ring: The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid reacts with thionyl chloride (SOCl) to form the corresponding acid chloride. This acid chloride then reacts with 5-cyclohexyl-1,3,4-thiadiazol-2-amine to yield the desired compound.

Industrial Production Methods: The industrial production of this compound may involve large-scale synthesis using optimized conditions. specific details are proprietary and not widely available.

Chemical Reactions Analysis

Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the thiadiazole ring.

    Oxidation and Reduction Reactions: Depending on the functional groups, it may participate in redox reactions.

    Amide Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Major Products:

    Reagents: Thionyl chloride, amine reactants, acid chlorides, and suitable solvents.

    Major Products: N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide itself, along with any intermediates formed during synthesis.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: Researchers explore its reactivity and potential as a building block for other compounds.

    Industry: It could serve as a precursor for specialized materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s uniqueness lies in its cyclohexyl substituent on the thiadiazole ring. Comparative analysis with analogs reveals distinct trends in solubility, stability, and synthetic yields:

Table 1: Substituent Effects on Thiadiazole-Based Carboxamides
Compound ID Substituent on Thiadiazole Yield (%) Melting Point (°C) Key Observations
Target Compound 5-Cyclohexyl Not reported Not reported Enhanced lipophilicity (predicted)
5j () 4-Chlorobenzylthio 82 138–140 Moderate yield, arylthio group
5a () Oxazol-2-ylmethyl 40 Not reported Low yield, heteroaromatic substituent
Compound 5 () Pyridin-4-yl 59 Not reported Polar pyridinyl group, moderate yield

Key Findings :

  • Synthetic yields vary significantly: electron-deficient arylthio groups (e.g., 5j: 82%) outperform heteroaromatic substituents (e.g., 5a: 40%), suggesting steric or electronic challenges in coupling reactions .

Spectroscopic and Analytical Data

The 1,2-dihydroquinoline core produces characteristic NMR signals (e.g., δ ~6.5–8.5 ppm for aromatic protons) . Substituents on the thiadiazole ring influence chemical shifts:

  • Cyclohexyl protons : Expected δ ~1.0–2.5 ppm (alkyl region), distinct from arylthio (δ ~7.0–7.5 ppm) or pyridinyl (δ ~8.0–8.5 ppm) signals .

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound that integrates a thiadiazole ring with a quinoline framework. This unique structure contributes to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The following sections will explore its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiadiazole Ring : Utilizing cyclization reactions involving cyclohexyl amines and thioketones.
  • Quinoline Framework Construction : Employing condensation reactions with 2-aminoquinoline derivatives.
  • Carboxamide Formation : Converting the intermediate products into the final carboxamide structure through acylation reactions.

Antimicrobial Activity

Research indicates that compounds with thiadiazole and quinoline structures often exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown promising results:

CompoundActivityMIC (µg/mL)Reference
Thiadiazole Derivative AAntibacterial0.25
Quinoline Derivative BAntifungal0.15

The mechanism of action for antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or interference with DNA replication processes.

Anticancer Activity

The anticancer potential of this compound is supported by studies on similar quinoline derivatives. For example:

StudyCell LineIC50 (µM)Findings
Study AMDA-MB-231 (breast cancer)10Induced apoptosis through oxidative stress
Study BH460 (lung cancer)15Inhibited cell proliferation via EGFR signaling pathway

The proposed mechanisms for anticancer activity include modulation of apoptosis pathways and inhibition of key signaling cascades such as PI3K/Akt and MAPK pathways.

The biological activity of this compound is likely attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in critical cellular processes such as DNA replication and cell division.
  • Signal Transduction Modulation : Interaction with signaling pathways that regulate cell survival and apoptosis.

Case Studies

Recent studies have highlighted the potential applications of similar compounds in therapeutic contexts:

  • Thiadiazole Derivatives : A study demonstrated that thiadiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
  • Quinoline-Based Compounds : Research on quinoline derivatives has shown effectiveness against various cancer cell lines, indicating that modifications to the quinoline structure can enhance biological activity .

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